molecular formula C14H22 B094130 1,3-Di-tert-butylbenzene CAS No. 1014-60-4

1,3-Di-tert-butylbenzene

Cat. No.: B094130
CAS No.: 1014-60-4
M. Wt: 190.32 g/mol
InChI Key: ILNDSSCEZZFNGE-UHFFFAOYSA-N
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Description

1,3-Di-tert-butylbenzene is an organic compound classified as an aromatic hydrocarbon. Its structure consists of a benzene ring substituted with two tert-butyl groups at the 1 and 3 positions. This compound is a colorless to light yellow liquid that is insoluble in water but soluble in organic solvents such as ether and benzene .

Mechanism of Action

Target of Action

1,3-Di-tert-butylbenzene is an organic compound classified as an aromatic hydrocarbon . Its structure consists of a benzene ring substituted with two tert-butyl groups .

Mode of Action

It’s known that this compound exhibits chemical stability and is often used as a non-polar organic solvent in chemical reactions . It’s also used as an internal standard reference for determining the yield of chemical reactions .

Biochemical Pathways

It’s known that when heated with aqueous potassium permanganate (kmno4) under acidic conditions, alkylbenzenes are oxidized to benzoic acids, as long as the alkyl group contains at least one hydrogen at the benzylic position .

Pharmacokinetics

It’s known that the compound is a colorless liquid, nearly insoluble in water but miscible with organic solvents . These properties may influence its bioavailability.

Result of Action

It’s known that the compound exhibits chemical stability and is often used as a non-polar organic solvent in chemical reactions . Its chemical inertness allows it to be used as an internal standard reference for determining the yield of chemical reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is flammable, and its vapors can form explosive concentrations . Therefore, it should be kept away from heat, sparks, open flames, and hot surfaces . It’s also recommended to store the compound in a well-ventilated place .

Preparation Methods

1,3-Di-tert-butylbenzene can be synthesized through several methods:

Chemical Reactions Analysis

1,3-Di-tert-butylbenzene undergoes various chemical reactions, including:

    Oxidation: Under specific conditions, such as the presence of strong oxidizing agents, it can be oxidized to form corresponding benzoic acids.

    Substitution Reactions: It can undergo electrophilic aromatic substitution reactions, where the tert-butyl groups direct incoming substituents to the ortho and para positions relative to the tert-butyl groups.

    Reduction: This compound can be reduced under certain conditions to form corresponding hydrocarbons.

Comparison with Similar Compounds

1,3-Di-tert-butylbenzene can be compared with other similar compounds such as:

This compound is unique due to the specific positioning of its tert-butyl groups, which influences its chemical reactivity and physical properties in distinct ways.

Properties

IUPAC Name

1,3-ditert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22/c1-13(2,3)11-8-7-9-12(10-11)14(4,5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNDSSCEZZFNGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80143904
Record name Benzene, 1,3-bis(1,1-dimethylethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1014-60-4
Record name Benzene, 1,3-bis(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001014604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Di-tert-butylbenzene
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,3-bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To NH3 (liquid, 250 mL) was added a solution of phosphoric acid 2,4-di-tert-butyl-phenyl ester diethyl ester (51 g, crude from last step, about 0.2 mol) in Et2O (anhydrous, 150 mL) at −78° C. under N2 atmosphere. Lithium metal was added to the solution in small pieces until a blue color persisted. The reaction mixture was stirred at −78° C. for 15 min and then quenched with sat. NH4Cl solution until the mixture turned colorless. Liquid NH3 was evaporated and the residue was dissolved in water, extracted with Et2O (300 mL×2). The combined organic phases were dried over Na2SO4 and concentrated to give crude 1,3-di-tert-butyl-benzene as a yellow oil (30.4 g, 94% over 2 steps, contaminated with some mineral oil), which was used directly in next step.
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
phosphoric acid 2,4-di-tert-butyl-phenyl ester diethyl ester
Quantity
51 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a nitrogen atmosphere under normal pressure, 2,4-di-tert-butylphenyl methanesulfonate (500 g, 1.76 mols), lithium formate (183 g, 3.52 mols) and methanol (3000 g) were mixed at 25° C., and with stirring, 10 mass % Pd/carbon (50 mass % water-containing product) (100 g) (as metal palladium; 1 mass % relative to 2,4-di-tert-butylphenyl methanesulfonate) as supported by a carbon carrier having a specific surface area of 780 m2/g (by BET method) was put into it. With stirring, the reaction liquid was reacted at the same temperature for 4 hours. Water (100 mL) was added to the reaction liquid and Pd-carbon was separated through filtration, then heptane (500 g) was added to the filtrate. The organic layer obtained after extraction was concentrated under reduced pressure to give crude 1,3-di-tert-butylbenzene (334 g, yield 100% by mass).
Name
2,4-di-tert-butylphenyl methanesulfonate
Quantity
500 g
Type
reactant
Reaction Step One
Name
lithium formate
Quantity
183 g
Type
reactant
Reaction Step One
Quantity
3000 g
Type
reactant
Reaction Step One
Name
Pd carbon
Quantity
100 g
Type
catalyst
Reaction Step Two
Name
Pd carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,3-Di-tert-butylbenzene?

A1: this compound has the molecular formula C14H22 and a molecular weight of 190.32 g/mol.

Q2: Which spectroscopic techniques are useful for characterizing this compound?

A2: Gas chromatography-mass spectrometry (GC-MS) is frequently employed to identify and quantify this compound in various matrices [, , , , , , , ]. Nuclear Overhauser effects (NOEs), obtained through nuclear magnetic resonance (NMR) spectroscopy, have been used to study the interactions of this compound with different solvents [, ]. Electron paramagnetic resonance (EPR) spectroscopy has been employed to study the behavior of radicals derived from this compound [].

Q3: How does gamma-irradiation affect materials containing this compound?

A3: Studies on polypropylene copolymers for medical applications revealed that gamma-irradiation sterilization (48–52 kGy) can lead to the formation of this compound as a radiolysis product from certain additives like Irgafos 168 []. This highlights the importance of considering potential degradation products when using this compound in materials subjected to irradiation.

Q4: Can this compound migrate from packaging materials into products?

A4: Research using microwave-assisted extraction (MAE) coupled with GC-MS showed that this compound can migrate from high-density polyethylene spray bottles into a pharmaceutical formulation containing the antimicrobial peptide PL-5 []. This finding underscores the need to assess the compatibility of this compound-containing materials with packaged products, especially in sensitive applications like pharmaceuticals.

Q5: What is the role of this compound in studying fruit ripening?

A5: Research suggests that rhizobacteria, specifically strains GSE09 and ISE13, produce this compound as a volatile compound []. This compound, along with other volatiles like 2,4-di-tert-butylphenol, has been implicated in stimulating the ripening of pepper fruit. This finding highlights a potential role for this compound in agricultural applications.

Q6: Can this compound serve as a marker for disease?

A6: A study investigating volatile organic compounds (VOCs) exhaled by cell lines derived from hematological malignancies found that this compound was present at a higher concentration in the headspace of the non-Hodgkin's lymphoma cell line JEKO compared to control cells []. This difference in VOC profiles suggests that this compound and other specific compounds could potentially serve as biomarkers for the diagnosis of hematological malignancies.

Q7: What is a convenient method for preparing this compound?

A7: this compound (4) can be readily synthesized from 1-bromo-3,5-di-tert-butylbenzene (2), which itself is derived from the easily accessible 1,3,5-tri-tert-butylbenzene (1) [, ]. This synthetic route offers a practical approach to obtaining this compound for various research applications.

Q8: Are there simplified methods for synthesizing tert-butylbenzene derivatives like this compound?

A8: Yes, research has explored geminal dimethylation reactions of acetylbenzenes as a simplified approach to preparing tert-butylbenzene derivatives, including this compound []. These alternative synthetic strategies aim to improve the efficiency and accessibility of these valuable compounds.

Q9: What are the key thermochemical properties of this compound and related alkylbenzenes?

A9: Studies have investigated the standard molar enthalpies of formation, vaporization, sublimation, and fusion for a series of branched alkylbenzenes, including this compound [, ]. These thermochemical measurements provide valuable insights into the structure-energy relationships of these compounds. They also contribute to improving group-contribution methodologies for predicting the thermodynamic properties of organic molecules.

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